molecular formula C11H14F2N2O B2943464 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine CAS No. 2201280-07-9

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine

Cat. No.: B2943464
CAS No.: 2201280-07-9
M. Wt: 228.243
InChI Key: WKGYELDYNIHQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine is a chemical compound with the molecular formula C11H14F2N2O This compound is characterized by the presence of a difluorocyclohexyl group attached to a pyrazine ring through an oxygen atom

Scientific Research Applications

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its interactions with various biological targets, which in turn would depend on its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine typically involves the reaction of 4,4-difluorocyclohexanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexylamine hydrochloride
  • 2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine

Uniqueness

2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine is unique due to its specific structural features, such as the presence of both a difluorocyclohexyl group and a pyrazine ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)oxy-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-8-10(15-7-6-14-8)16-9-2-4-11(12,13)5-3-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGYELDYNIHQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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